molecular formula C9H9BrO2 B187524 2-(2-Bromophenyl)propanoic acid CAS No. 153184-13-5

2-(2-Bromophenyl)propanoic acid

Cat. No.: B187524
CAS No.: 153184-13-5
M. Wt: 229.07 g/mol
InChI Key: HAZQYHDLSHWBEF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of propanoic acid where a bromine atom is substituted at the ortho position of the phenyl ring.

Scientific Research Applications

2-(2-Bromophenyl)propanoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2-(2-Bromophenyl)propanoic acid” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Bromophenyl)propanoic acid may also interact with various biological targets, potentially influencing a range of physiological processes.

Mode of Action

The exact mode of action of this compound remains to be elucidated. Given its structural features, including a bromophenyl group and a carboxylic acid moiety, it is plausible that this compound could interact with its targets through a variety of mechanisms. These could include hydrogen bonding and ionic interactions facilitated by the carboxylic acid group, as well as potential electronic interactions mediated by the bromine atom.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially impact multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and logp value , could provide some insights into its potential pharmacokinetic behavior.

Result of Action

Given the broad range of biological activities associated with related compounds , it is plausible that this compound could exert diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, this compound can interact with biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can form covalent bonds with biomolecules, leading to irreversible inhibition of enzyme activity. The compound’s bromine atom can also participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of intermediates and energy production. Additionally, this compound can affect the synthesis and degradation of other metabolites, thereby influencing cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters and binding proteins can influence its accumulation and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)propanoic acid typically involves the bromination of 2-phenylpropanoic acid. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the ortho position of the phenyl ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)propanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromophenylacetic acid
  • 3-(2-Bromophenyl)propanoic acid
  • 4-Bromophenylpropanoic acid

Comparison: 2-(2-Bromophenyl)propanoic acid is unique due to the ortho substitution of the bromine atom, which significantly influences its chemical reactivity and physical properties. Compared to its meta and para isomers, the ortho-substituted compound exhibits distinct steric and electronic effects, making it a valuable intermediate in specific synthetic pathways .

Properties

IUPAC Name

2-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZQYHDLSHWBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566298
Record name 2-(2-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153184-13-5
Record name 2-(2-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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